N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a small-molecule compound featuring a pyrazole-carboxamide core linked to a 4,6-difluorobenzo[d]thiazole moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility for pharmacological applications. Key structural attributes include:
- Benzothiazole ring: Substituted with fluorine at positions 4 and 6, which increases electronegativity and may enhance binding to hydrophobic pockets in biological targets.
- Pyrazole ring: Methyl substitution at position 1 stabilizes the ring conformation.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS.ClH/c1-4-24(5-2)8-9-25(17(26)14-6-7-21-23(14)3)18-22-16-13(20)10-12(19)11-15(16)27-18;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAXBGGXREPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates several bioactive moieties, including a pyrazole core and a difluorobenzo[d]thiazole ring, which are known to exhibit significant pharmacological effects.
Molecular Structure
The compound's molecular formula is , and it features various functional groups that contribute to its biological activity. The structural components include:
- Pyrazole : Known for anti-inflammatory and anticancer properties.
- Difluorobenzo[d]thiazole : Enhances lipophilicity and biological interactions.
- Diethylamino group : May influence receptor binding and pharmacokinetics.
Anticancer Properties
Research indicates that compounds similar to this compound possess significant anticancer properties. Key findings include:
- Inhibition of PARP : The compound may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition is crucial for enhancing the efficacy of chemotherapeutic agents.
- Selectivity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, potentially due to its unique structural features that facilitate interactions with specific molecular targets.
Anti-inflammatory Activity
The pyrazole derivatives have been extensively studied for their anti-inflammatory effects. For instance:
- COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition has been reported to be favorable compared to COX-1, suggesting a reduced risk of gastrointestinal side effects associated with traditional NSAIDs .
Study on Anticancer Efficacy
A study focused on the anticancer efficacy of related pyrazole compounds highlighted their ability to induce apoptosis in cancer cells. The results indicated that the presence of the difluorobenzo[d]thiazole moiety significantly enhanced the apoptotic effect compared to non-fluorinated analogs. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to cell death.
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased necrosis within treated tumors, further supporting its potential as an effective anticancer agent .
Comparative Biological Activity Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: Molecular formula estimated based on structural analogs in .
Key Differences and Implications
Substituent Effects on Benzothiazole :
- The 4,6-difluoro substitution in the target compound (vs. 6-methyl in or 4-methoxy in ) increases electronegativity and polarity, which could strengthen hydrogen bonding or dipole interactions in target binding.
- Methyl or methoxy groups (e.g., in and ) reduce electronegativity but may improve metabolic stability by shielding reactive sites.
Side Chain Modifications: The diethylaminoethyl group in the target compound and provides a protonatable amine, enhancing water solubility at physiological pH. Benzyl () or dimethylaminopropyl () side chains alter lipophilicity and pharmacokinetic profiles. Benzyl groups may increase CNS penetration but reduce aqueous solubility.
Pyrazole Substitutions: 1-methyl pyrazole (target compound and ) vs.
Research Findings and Pharmacological Relevance
- Fluorine Substituents : Fluorine atoms in the target compound are likely critical for target engagement, as seen in FDA-approved drugs like crizotinib, where fluorine enhances binding affinity .
- Tertiary Amine Side Chains: Compounds with diethylaminoethyl or dimethylaminopropyl groups (target, ) show improved solubility in acidic environments, suggesting oral bioavailability.
- Metabolic Stability : Ethyl or benzyl substituents () may increase susceptibility to cytochrome P450 metabolism compared to methyl groups .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Answer: The synthesis of structurally analogous benzothiazole-pyrazole carboxamides typically involves multi-step procedures. Key steps include:
Coupling of heterocyclic cores : A benzo[d]thiazole derivative (e.g., 4,6-difluorobenzo[d]thiazol-2-amine) is coupled with a pyrazole-carboxylic acid derivative via amide bond formation. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile under reflux .
Functionalization of the diethylaminoethyl side chain : Alkylation or nucleophilic substitution reactions introduce the diethylaminoethyl group. For example, K₂CO₃ in DMF at room temperature facilitates SN2 reactions with chloroethylamines .
Salt formation : Hydrochloride salt preparation is achieved by treating the free base with HCl in a polar solvent like ethanol.
Q. Optimization Strategies :
- Reaction time : Short reflux durations (1–3 minutes in acetonitrile) minimize decomposition of sensitive intermediates .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Critical for confirming the pyrazole, benzothiazole, and diethylaminoethyl moieties. Key signals include:
- Pyrazole C-5 methyl group: ~δ 3.8–4.0 ppm (¹H), ~δ 40–45 ppm (¹³C).
- Fluorinated benzothiazole aromatic protons: Split into doublets (²JHF coupling) at δ 7.2–8.0 ppm .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ peak matching C₂₁H₂₄F₂N₅OS•HCl).
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and hydrochloride salt formation (N–H⁺ stretch at ~2500–3000 cm⁻¹).
Q. What solvent systems are optimal for solubility and stability during experiments?
Answer:
- Polar aprotic solvents : DMF or DMSO are preferred for dissolution (1–5 mM) in biological assays due to high solubility of hydrochloride salts.
- Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) with ≤1% DMSO is suitable for in vitro studies.
- Stability note : Avoid prolonged exposure to light or moisture to prevent hydrolysis of the carboxamide bond.
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
Answer: Low yields often stem from steric hindrance at the benzothiazole NH or competing side reactions. Mitigation strategies include:
- Activation of carboxylic acid : Use HATU instead of EDC for enhanced coupling efficiency with hindered amines.
- Temperature control : Perform reactions at 0–4°C to suppress side-product formation .
- By-product analysis : LC-MS monitoring identifies intermediates (e.g., unreacted pyrazole acid), guiding stoichiometric adjustments.
Q. What strategies resolve contradictions in bioactivity data across experimental models?
Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in cell vs. enzyme assays) may arise from:
- Membrane permeability : Use logP calculations (e.g., ChemAxon) to assess cellular uptake limitations.
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Metabolic instability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
Q. What methodologies analyze degradation products under varying storage conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1N HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
- Analytical tools :
- HPLC-DAD/MS : Quantifies degradation products (e.g., hydrolyzed carboxamide or defluorinated derivatives).
- X-ray crystallography : Resolves structural changes in the hydrochloride salt lattice under humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
